Structural Topology Differentiation: Three-Point Substitution vs. Mono-Substituted Core Scaffold
The target compound incorporates three distinct substituents (3-ethyl, N-benzyl, N-(4-ethylphenyl)) on the [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide scaffold, whereas the closest commercially cataloged analog, N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-69-5), retains only the N-(4-ethylphenyl) group and lacks both the 3-ethyl and N-benzyl modifications . This represents a molecular weight increase from 302.35 to 420.53 g/mol and a calculated logP shift from approximately 1.8 to 4.05, indicating substantially enhanced lipophilicity and a doubled capacity for hydrophobic contacts within the falcipain-2 active site, as modeled in the Karpina et al. virtual screening campaign [1].
| Evidence Dimension | Molecular complexity and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 420.53 g/mol; logP 4.05; 3 substitution points (3-ethyl, N-benzyl, N-(4-ethylphenyl)) |
| Comparator Or Baseline | N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-69-5): MW 302.35 g/mol; estimated logP ~1.8; 1 substitution point |
| Quantified Difference | ΔMW = +118.18 g/mol (+39%); ΔlogP ≈ +2.25 log units |
| Conditions | Calculated physicochemical properties; no head-to-head biological assay data available for either compound |
Why This Matters
The N-benzyl group is a critical pharmacophoric element predicted to occupy the S2 hydrophobic pocket of falcipain-2; procuring the fully substituted compound is essential for any study aiming to probe or validate this binding mode.
- [1] Karpina, V.R. et al. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules 2020, 25, 4485. View Source
